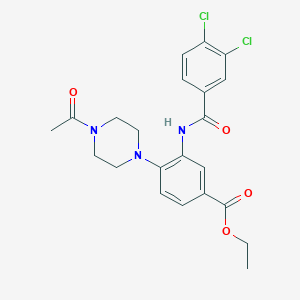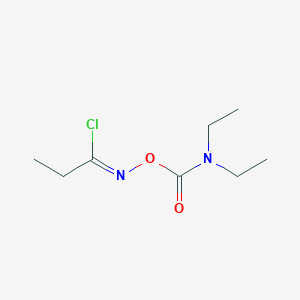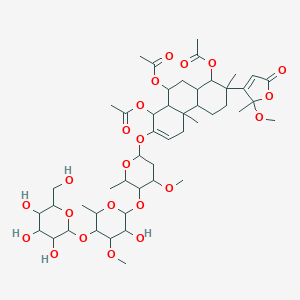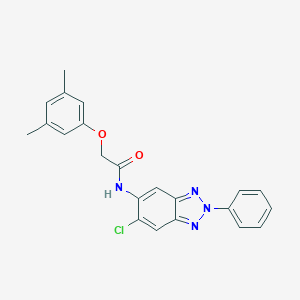
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a piperidine ring substituted with a cyclopropylcarbonyl group and a phenoxy group linked to a pyrrolidin-1-ylcarbonyl moiety
Métodos De Preparación
The synthesis of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopropylcarbonyl and phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Synthetic Routes
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the cyclopropylcarbonyl group via acylation reactions.
Step 3: Attachment of the phenoxy group through etherification reactions.
Step 4: Incorporation of the pyrrolidin-1-ylcarbonyl moiety via amide bond formation.
-
Industrial Production Methods
- Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
- Use of automated synthesis platforms to ensure reproducibility and scalability.
Análisis De Reacciones Químicas
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
- Conditions: Typically performed in acidic or basic media.
- Major products: Oxidized derivatives with functional group transformations.
-
Reduction
- Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
- Conditions: Often carried out in anhydrous solvents.
- Major products: Reduced forms with hydrogenation of specific functional groups.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Varies depending on the substituent being introduced.
- Major products: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and receptor binding.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied in the context of drug design and development.
-
Industry
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
-
Molecular Targets
- Binding to active sites of enzymes, leading to inhibition or activation.
- Interaction with receptor sites, modulating signal transduction pathways.
-
Pathways Involved
- Inhibition of specific enzymatic reactions.
- Modulation of cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(Cyclopropylcarbonyl)pyrrolidine-2-carboxylic acid.
- 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
-
Comparison
- Structural differences: Variations in the substituents and ring structures.
- Functional differences: Differences in reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C22H27N3O4 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-4-29-18-8-5-16(6-9-18)21(26)23-19-15-17(22(27)28-3)7-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |
Clave InChI |
ZRGIOAIGPSSCOW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)





![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
